BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Dopamine transporter inhibition Triple reuptake inhibitor Monoamine transporter selectivity

2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898423-87-5; molecular formula C21H18Cl2N2OS; MW 417.3 g/mol) is a synthetic small-molecule triple monoamine reuptake inhibitor disclosed in US Patent 9,944,618 (Mayo Foundation) as Compound ID No. 24.

Molecular Formula C21H18Cl2N2OS
Molecular Weight 417.35
CAS No. 898423-87-5
Cat. No. B2429753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
CAS898423-87-5
Molecular FormulaC21H18Cl2N2OS
Molecular Weight417.35
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4
InChIInChI=1S/C21H18Cl2N2OS/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
InChIKeyQSGPSAAUBMCPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898423-87-5): A Triple Monoamine Reuptake Inhibitor Research Compound with Quantified Transporter Selectivity


2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898423-87-5; molecular formula C21H18Cl2N2OS; MW 417.3 g/mol) is a synthetic small-molecule triple monoamine reuptake inhibitor disclosed in US Patent 9,944,618 (Mayo Foundation) as Compound ID No. 24 [1]. The compound features a 2,4-dichlorobenzamide core linked via an ethyl bridge to an indolin-1-yl and thiophen-2-yl dual heterocyclic system. Its primary pharmacological profile—quantified via parallel human transporter uptake inhibition assays in HEK293F cells within a single patent dataset—comprises norepinephrine transporter (NET) Ki = 2.20 nM, dopamine transporter (DAT) Ki = 21.9 nM, and serotonin transporter (SERT) Ki = 71.4 nM, yielding a NET:DAT:SERT selectivity ratio of approximately 1:10:32 [1][2]. This profile places it at the intersection of selective norepinephrine reuptake inhibitors and balanced triple reuptake inhibitors, a pharmacologically distinct niche relevant to CNS disorder research tool selection.

Why Generic Substitution Fails for 2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Quantified Transporter Selectivity Divergence Within the Benzamide-Indoline-Thiophene Series


Superficially, compounds sharing the indolin-1-yl-2-(thiophen-2-yl)ethylamine scaffold with varied benzamide substitutions might appear interchangeable as monoamine transporter ligands. However, the quantitative transporter inhibition data within US Patent 9,944,618 demonstrate that even structurally conservative modifications to the benzamide ring produce profound selectivity shifts across NET, DAT, and SERT that cannot be predicted by scaffold similarity alone [1]. For instance, the 2,4-dichloro substitution pattern on Compound 24 yields a DAT Ki of 21.9 nM—representing meaningful dopaminergic engagement—whereas the reference selective norepinephrine reuptake inhibitor reboxetine, tested in the identical assay panel, shows a DAT Ki of 5,260 nM (>240-fold weaker) [2]. The absence of publicly available matched-pair biological data for close structural analogs (e.g., 4-chloro, 4-bromo, 3-trifluoromethyl, or furan-for-thiophene variants) means that any substitution to a related benzamide-indoline-thiophene compound without confirmatory transporter profiling carries unquantifiable risk of altered polypharmacology [3]. The specific 2,4-dichloro configuration is not merely a placeholder—it is an empirically determined determinant of the compound's unique NET/DAT/SERT inhibition ratio.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898423-87-5) Against Closest Pharmacological Comparators


DAT Engagement Superiority Over Selective Norepinephrine Reuptake Inhibitors: 240-Fold More Potent Than Reboxetine in Identical Assay Conditions

Compound 24 (CAS 898423-87-5) demonstrates a dopamine transporter (DAT) Ki of 21.9 nM when assessed in human DAT-expressing HEK293F cells using the standardized Mayo Foundation uptake inhibition protocol [1]. In the identical assay panel from US Patent 9,944,618, the clinical selective norepinephrine reuptake inhibitor reboxetine (Compound ID No. 178) exhibits a DAT Ki of 5,260 nM, while the tricyclic antidepressant desipramine (Compound ID No. 174) shows a DAT Ki of 4,570 nM [2][3]. The quantified DAT potency advantage of Compound 24 over reboxetine is approximately 240-fold, and over desipramine approximately 209-fold. This degree of DAT engagement is functionally meaningful—Compound 24's DAT Ki of 21.9 nM is within the range associated with pharmacologically relevant dopamine transporter occupancy, whereas reboxetine and desipramine are essentially DAT-sparing at therapeutic concentrations.

Dopamine transporter inhibition Triple reuptake inhibitor Monoamine transporter selectivity CNS drug discovery

NET Affinity Equipotency to Established Clinical NRIs: NET Ki of 2.20 nM Matches or Exceeds Reboxetine and Desipramine in Head-to-Head Assay

In the identical human NET (HEK293F) uptake inhibition assay panel from US Patent 9,944,618, Compound 24 (CAS 898423-87-5) achieves a NET Ki of 2.20 nM [1]. This places it in direct equipotency range with reboxetine (NET Ki = 2.90 nM) and desipramine (NET Ki = 1.80 nM), two clinically validated norepinephrine reuptake inhibitors used as reference standards within the same patent dataset [2][3]. In cross-study comparison, Compound 24's NET Ki of 2.20 nM also compares favorably to atomoxetine (NET Ki = 5 nM, reported from radioligand binding to human NET) [4]. Thus, the compound does not sacrifice NET potency to achieve its broader transporter engagement profile—it retains affinity within the sub-3 nM range characteristic of potent NRIs.

Norepinephrine transporter inhibition NET pharmacophore Antidepressant target engagement CNS pharmacokinetics

Balanced NET/DAT/SERT Selectivity Ratio Distinct from Both Selective NRIs and Balanced SNDRIs: A Quantified 1:10:32 Profile

Compound 24 (CAS 898423-87-5) exhibits a NET:DAT:SERT Ki ratio of approximately 1:10:32 based on data from the unified Mayo Foundation assay panel (NET Ki = 2.20 nM, DAT Ki = 21.9 nM, SERT Ki = 71.4 nM) [1]. This profile is quantitatively distinct from: (a) selective NRIs such as reboxetine (NET:DAT:SERT ≈ 1:1,814:34), which are effectively DAT-null; (b) the tricyclic desipramine (NET:DAT:SERT ≈ 1:2,539:11), which has meaningful SERT activity but negligible DAT engagement; and (c) the clinical-stage triple reuptake inhibitor centanafadine (NET:DAT:SERT IC50 ≈ 1:6:14), which exhibits a more balanced NET/DAT ratio but a less SERT-sparing profile [2][3]. Compound 24's DAT engagement (10-fold selectivity over NET) is intermediate—it preserves ~10-fold NET preference while maintaining DAT activity at a level (21.9 nM) likely sufficient for functional dopamine transporter occupancy. Its SERT Ki of 71.4 nM provides a 32-fold NET/SERT window, comparable to reboxetine's 34-fold selectivity [2].

Triple reuptake inhibitor selectivity NET/DAT/SERT ratio Polypharmacology profiling CNS tool compound

hERG Cardiac Ion Channel Safety Margin: 15,000-Fold Selectivity Window Between NET Inhibition and hERG Blockade

In the hERG potassium channel inhibition assay conducted as part of the Mayo Foundation patent characterization, Compound 24 (CAS 898423-87-5) exhibited an IC50 of 33,000 nM (33 µM) against the human ether-à-go-go-related gene (hERG) channel using a voltage-pulse protocol [1]. The selectivity window between the compound's primary pharmacological target (NET Ki = 2.20 nM) and hERG blockade is approximately 15,000-fold. By comparison, the tricyclic antidepressant desipramine—a compound with known clinical arrhythmogenic potential—has been reported to block hERG currents with an IC50 of approximately 11.9 µM in HEK/hERG patch-clamp recordings [2], representing a hERG/NET selectivity window of only ~6,600-fold (using desipramine NET Ki = 1.80 nM from the same patent dataset). While direct intra-study hERG data for reboxetine from the identical protocol are not publicly available for matched comparison, Compound 24's 33 µM hERG IC50 is numerically comparable to or more favorable than values reported for several clinically used antidepressants [3].

hERG liability Cardiac safety pharmacology Therapeutic index Drug discovery ADMET

CYP450 Drug-Drug Interaction Liability: Low CYP2D6 Inhibition and Minimal CYP3A4 Interaction Potential

Compound 24 (CAS 898423-87-5) was profiled against recombinant human cytochrome P450 isoforms CYP2D6 and CYP3A4 using the ABL yeast expression system within the Mayo Foundation patent characterization [1]. The compound exhibited a CYP2D6 IC50 of 1,400 nM (1.4 µM) and a CYP3A4 IC50 of 20,000 nM (20 µM). In cross-study comparison, the selective NRI reboxetine has been reported to inhibit CYP2D6 with an IC50 of approximately 3.86 µM and CYP3A4 with an IC50 of approximately 1.92 µM in human liver microsomal preparations [2]. While these data are derived from different assay systems and cannot be directly quantitatively compared, the rank-order observation suggests that Compound 24's CYP3A4 inhibition liability (IC50 = 20 µM) is approximately 10-fold weaker than reboxetine's reported CYP3A4 IC50 (1.92 µM), potentially translating to a more favorable drug-drug interaction profile for co-administered CYP3A4 substrates. The CYP2D6 IC50 of 1.4 µM is in a similar range to reboxetine's reported 3.86 µM.

CYP450 inhibition Drug-drug interaction Metabolic stability ADME profiling

Structural Scaffold Differentiation: Indoline-Thiophene Hybrid Architecture Distinct from Morpholine, Dibenzazepine, and Aryloxy-Propanamine NRI Chemotypes

Compound 24 (CAS 898423-87-5) belongs to a structurally distinct chemotype—the 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl benzamide series—that is absent from the chemical space occupied by all currently marketed monoamine reuptake inhibitors [1]. The three clinical NRIs are reboxetine (a morpholine-based aryloxy-propanamine scaffold), atomoxetine (an aryloxy-propanamine), and desipramine (a dibenzazepine tricyclic). The clinical-stage triple reuptake inhibitor centanafadine is a benzofuran-based scaffold. No compound in the indoline-thiophene-ethyl-benzamide series has reached clinical development, placing Compound 24 in an underexplored region of monoamine transporter ligand chemical space [2]. The closest catalogued structural analogs—4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, and 4-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide—have no publicly reported biological activity data, making Compound 24 the only member of this scaffold series with a fully characterized triple-transporter profile [3].

Chemical scaffold novelty Indoline-thiophene pharmacophore Benzamide SAR Medicinal chemistry lead series

High-Impact Research Application Scenarios for 2,4-Dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 898423-87-5) Based on Quantified Differentiation Evidence


Preclinical ADHD Research Requiring Combined NET/DAT Engagement Without Pronounced Serotonergic Activity

The DAT Ki of 21.9 nM combined with NET Ki of 2.20 nM and a NET/SERT selectivity ratio of ~32 makes Compound 24 (CAS 898423-87-5) a suitable tool for investigating the catecholaminergic hypothesis of attention-deficit/hyperactivity disorder (ADHD) in rodent models [1]. Unlike reboxetine—which is DAT-null (DAT Ki = 5,260 nM) and has shown limited efficacy in ADHD trials—Compound 24 provides quantified dual NET/DAT inhibition from a single molecule, potentially recapitulating the mechanistic profile of psychostimulants (e.g., methylphenidate) without the abuse liability associated with rapid DAT occupancy kinetics, though this hypothesis requires empirical in vivo validation [2]. The compound's hERG IC50 of 33,000 nM provides a 15,000-fold cardiac safety window, supporting chronic dosing paradigms typical of ADHD behavioral studies [3].

CNS Polypharmacology Tool for Dissecting Dopaminergic vs. Noradrenergic Contributions in Antidepressant-Like Behavioral Assays

The quantitatively characterized NET:DAT:SERT ratio of approximately 1:10:32 provides an empirically defined reference point for interpreting behavioral outcomes in forced-swim, tail-suspension, or sucrose-preference paradigms [1]. By benchmarking Compound 24 against the DAT-sparing reboxetine (1:1,814:34) and the SERT-active desipramine (1:2,539:11) in parallel experiments—all characterized in the identical uptake assay panel—researchers can attribute differential behavioral effects to the compound's unique DAT engagement component with greater confidence than would be possible using compounds profiled in disparate assay systems [2]. This experimental design is particularly valuable for testing the hypothesis that adjunctive DAT inhibition augments the antidepressant-like effects of selective NET blockade [3].

Medicinal Chemistry Lead Optimization Programs Targeting the Indoline-Thiophene-Ethyl-Benzamide Scaffold

Compound 24 (CAS 898423-87-5) is currently the only publicly disclosed member of the indoline-thiophene-ethyl-benzamide chemotype with a complete triple-transporter, CYP, and hERG dataset derived from a unified assay panel [1]. For structure-activity relationship (SAR) exploration, the 2,4-dichlorobenzamide substitution pattern serves as a benchmark against which systematic modifications—mono-chloro, bromo, trifluoromethyl, furan-for-thiophene ring replacement, or indoline oxidation state changes—can be compared once biological data are generated [2]. The absence of published matched-pair data for close structural analogs means that Compound 24 is the de facto reference standard for any research group initiating a medicinal chemistry campaign in this scaffold space [3].

In Vivo Pharmacokinetic-Pharmacodynamic Studies Where Low CYP3A4 Inhibition Liability is Critical

The CYP3A4 IC50 of 20,000 nM (20 µM) for Compound 24 is approximately 10-fold higher (less inhibitory) than reboxetine's reported CYP3A4 IC50 of ~1.92 µM in human liver microsomal assays [1]. For preclinical studies involving co-administration with CYP3A4-metabolized probe substrates (e.g., midazolam for CNS penetration assessment, or kinase inhibitors in oncology-CNS crossover models), Compound 24's low CYP3A4 inhibition potential reduces the likelihood of pharmacokinetic drug-drug interactions that could confound pharmacodynamic endpoint interpretation [2]. This practical advantage is relevant when selecting among monoamine transporter inhibitors for complex multi-compound study designs [3].

Quote Request

Request a Quote for 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.